molecular formula C16H10ClF2N3O2 B6519370 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide CAS No. 921151-85-1

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide

Cat. No.: B6519370
CAS No.: 921151-85-1
M. Wt: 349.72 g/mol
InChI Key: KSWJRYNYPGUNQV-UHFFFAOYSA-N
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Description

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and is substituted with a chloro group, a methyl group, and a difluorobenzamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that small molecules generally interact with dna via noncovalent interaction modes , which could be a possible interaction mode for this compound

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also affect multiple biochemical pathways

Result of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects

Preparation Methods

The synthesis of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as heterocyclic ketene aminals.

    Introduction of the chloro and methyl groups: These substitutions can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the difluorobenzamide moiety: This step often involves an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide include other pyrido[1,2-a]pyrimidine derivatives with different substituents. These compounds share the core structure but differ in their specific functional groups, leading to variations in their properties and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)2-5-13(22)20-8)21-15(23)11-4-3-10(18)6-12(11)19/h2-7H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWJRYNYPGUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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